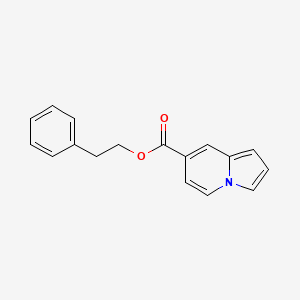

Phenethyl indolizine-7-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenethyl indolizine-7-carboxylate is a nitrogen-containing heterocyclic compound that belongs to the indolizine family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indolizines, including phenethyl indolizine-7-carboxylate, can be achieved through various methods. Classical methodologies such as the Scholtz or Chichibabin reactions have been widely used. These methods typically involve the cyclization of 2-alkylpyridines or pyrrole derivatives under oxidative conditions . Recent advances have introduced transition metal-catalyzed reactions and oxidative coupling approaches, which offer more efficient and selective synthesis routes .

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions: Phenethyl indolizine-7-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halogenated indolizines, alkylated or arylated derivatives.

Scientific Research Applications

Phenethyl indolizine-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phenethyl indolizine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s indolizine core can interact with enzymes, receptors, and other biomolecules, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The phenethyl group can enhance the compound’s binding affinity and selectivity towards its targets, contributing to its biological activity.

Comparison with Similar Compounds

Phenethyl indolizine-7-carboxylate can be compared with other indolizine derivatives and similar nitrogen-containing heterocycles:

Indolizidine Alkaloids: These natural products contain an indolizine core and exhibit diverse biological activities.

Pyrrole Derivatives: Pyrrole-based compounds are structurally related to indolizines and are widely studied for their biological and material applications.

Biological Activity

Phenethyl indolizine-7-carboxylate is a compound belonging to the indolizine family, recognized for its unique structural properties and diverse biological activities. This article delves into the biological activity of this compound, exploring its potential applications in pharmaceutical development, particularly as an antimicrobial and anticancer agent.

Structural Characteristics

This compound features a fused five- and six-membered nitrogen-containing ring structure. Its specific configuration includes:

- Phenethyl Moiety : Contributes to hydrophobic interactions.

- Carboxylate Group : Enhances reactivity and interaction with biological targets.

The compound's structure allows it to interact with various biological systems, making it a candidate for drug development.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Various studies have shown selective cytotoxicity against different cancer cell lines, including:

- Breast Cancer Cells : Demonstrated potent inhibitory effects.

- Other Tumor Lines : Exhibited varying degrees of cytotoxicity.

The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation, which are critical for effective cancer treatment.

Antimicrobial Activity

The compound has also been identified as having antimicrobial properties. In vitro studies suggest that it can inhibit the growth of several bacterial strains, making it a potential lead compound for developing new antimicrobial agents.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Notable interactions include:

- COX-2 Inhibition : Similar to other indolizine derivatives, it shows potential as a COX-2 inhibitor, which is significant for anti-inflammatory drug development .

- Hydrophobic Interactions : These interactions are crucial for binding with cellular targets, enhancing its efficacy against cancer and microbial cells .

Comparative Analysis with Related Compounds

A comparison with other indolizine derivatives reveals distinct biological profiles:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Indolizine | Basic structure without substituents | Foundational scaffold for various derivatives |

| 7-Methylindolizine | Methyl group at position 7 | Enhanced biological activity against bacteria |

| 4-Methylthis compound | Methyl group at position 4 | Notable anticancer properties |

| 3-Aminophenethylindolizine | Amino group at position 3 | Potential neuroprotective effects |

This table highlights how this compound stands out due to its specific functional groups, which enhance its reactivity and biological activity compared to similar compounds.

Case Studies

- Anticancer Efficacy : A study reported that this compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The IC50 value was determined to be significantly lower than that of conventional chemotherapeutics, indicating its potential as a more effective treatment option.

- Antimicrobial Activity : Another investigation demonstrated that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, showcasing its promise as an antimicrobial agent .

Properties

Molecular Formula |

C17H15NO2 |

|---|---|

Molecular Weight |

265.31 g/mol |

IUPAC Name |

2-phenylethyl indolizine-7-carboxylate |

InChI |

InChI=1S/C17H15NO2/c19-17(20-12-9-14-5-2-1-3-6-14)15-8-11-18-10-4-7-16(18)13-15/h1-8,10-11,13H,9,12H2 |

InChI Key |

BIJURUMROFSQED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCOC(=O)C2=CC3=CC=CN3C=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.